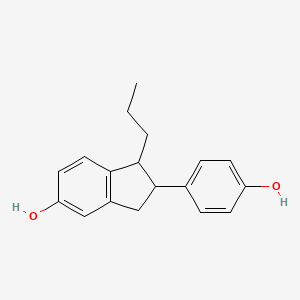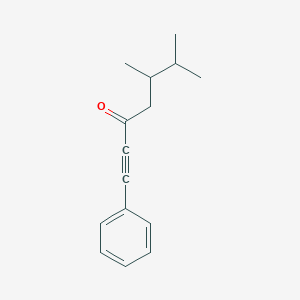
5,6-Dimethyl-1-phenylhept-1-yn-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-1-phenylhept-1-yn-3-one is an organic compound with the molecular formula C15H18O. It is a member of the ynone family, characterized by the presence of a triple bond (alkyne) and a ketone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-phenylhept-1-yn-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a phosphine-catalyzed 1,2-reduction of ynones to propargylic alcohols, followed by further chemical transformations . The reaction conditions often include the use of solvents like dichloromethane and reagents such as tert-butyl alcohol and pinacolborane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash column chromatography can be employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-1-phenylhept-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ynone to propargylic alcohols or other reduced forms.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce propargylic alcohols .
Applications De Recherche Scientifique
5,6-Dimethyl-1-phenylhept-1-yn-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-1-phenylhept-1-yn-3-one involves its interaction with molecular targets through its alkyne and ketone functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Phenylhept-4-yn-3-one: Similar structure but with different substituent positions.
4,4-Dimethyl-1-phenylpent-1-yn-3-one: Another ynone with variations in the carbon chain length and substituent positions.
Uniqueness
5,6-Dimethyl-1-phenylhept-1-yn-3-one is unique due to its specific arrangement of methyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
918638-78-5 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
5,6-dimethyl-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C15H18O/c1-12(2)13(3)11-15(16)10-9-14-7-5-4-6-8-14/h4-8,12-13H,11H2,1-3H3 |
Clé InChI |
CAPFLOCEEOOVON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CC(=O)C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14179306.png)
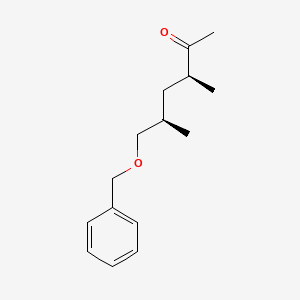
![(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B14179316.png)
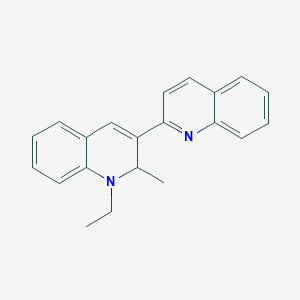
![2,2-Dimethyl-5-vinyl-4H-benzo[1,3]dioxine](/img/structure/B14179330.png)
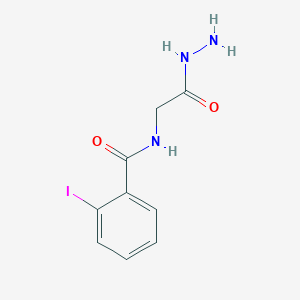
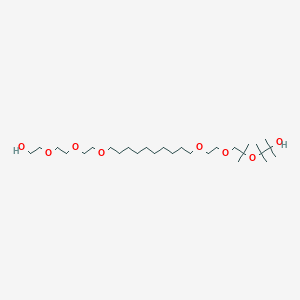
![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)
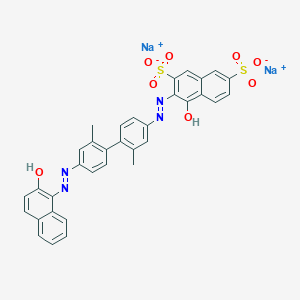
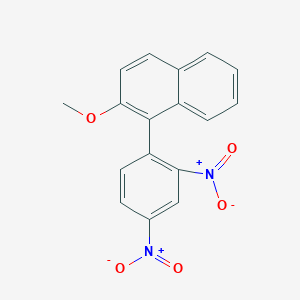
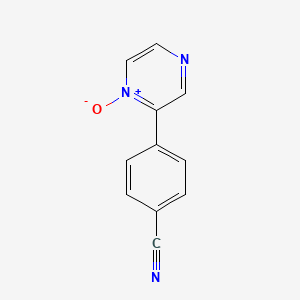
![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)
